2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C15H10Cl2N2O and its molecular weight is 305.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.0170183 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Impact and Degradation
Chlorophenols, related to the chlorophenyl group in the compound, have been extensively studied for their environmental impact, particularly as precursors to dioxins in waste incineration processes. These studies have implications for understanding the environmental fate and degradation pathways of similar compounds, potentially including 2-(2,5-dichlorophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one (Yaqi Peng et al., 2016).
Toxicology and Human Exposure
Research on chlorinated hydrocarbons, closely related to the chemical structure of the target compound, has explored their toxicity, mechanisms of action, and potential exposure risks to humans and the environment. This body of work contributes to a broader understanding of how similar chlorinated compounds might interact with biological systems (R. Kimbrough, 1972).
Chemical Synthesis and Applications
The synthesis and chemical reactivity of pyrazoline compounds have been a subject of interest, particularly their use as precursors in the synthesis of more complex molecules. These investigations provide a foundation for understanding the chemical behavior and potential applications of pyrazoline derivatives in various scientific and industrial contexts (M. A. Gomaa & H. Ali, 2020).
Pharmacological Potential
Pyrazoline derivatives have been studied for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This suggests that compounds with a pyrazoline structure, such as this compound, could have significant therapeutic applications (A. M. Dar & Shamsuzzaman, 2015).
Environmental Persistence and Bioaccumulation
The environmental persistence and bioaccumulation potential of chlorophenols and similar compounds have been critically reviewed, highlighting their moderate to high persistence under certain conditions and potential for bioaccumulation. This research is vital for assessing the environmental and health risks associated with the release of such compounds into ecosystems (K. Krijgsheld & A. D. Gen, 1986).
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)-5-phenyl-4H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c16-11-6-7-12(17)14(8-11)19-15(20)9-13(18-19)10-4-2-1-3-5-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWMTQIVWVZHNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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